2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine

Scaffold differentiation Physicochemical profiling Membrane permeability

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a fully saturated, brominated thieno[3,2-c]piperidine heterocycle (C₇H₁₀BrNS, MW 220.13 Da) that serves as a versatile intermediate in medicinal chemistry and organic synthesis. The compound features a secondary amine within a hexahydro ring system fused to a 2-bromothiophene moiety, with predicted physicochemical properties including a boiling point of 308.7±42.0 °C, density of 1.6±0.1 g/cm³, logP of 2.01, and pKa of 8.92±0.40.

Molecular Formula C7H10BrNS
Molecular Weight 220.128
CAS No. 1222669-39-7
Cat. No. B594128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
CAS1222669-39-7
Molecular FormulaC7H10BrNS
Molecular Weight220.128
Structural Identifiers
SMILESC1CNCC2C1SC(=C2)Br
InChIInChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2
InChIKeyQFGHRQSIHKQGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine (CAS 1222669-39-7): Core Chemical Identity and Scaffold Classification


2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a fully saturated, brominated thieno[3,2-c]piperidine heterocycle (C₇H₁₀BrNS, MW 220.13 Da) that serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound features a secondary amine within a hexahydro ring system fused to a 2-bromothiophene moiety, with predicted physicochemical properties including a boiling point of 308.7±42.0 °C, density of 1.6±0.1 g/cm³, logP of 2.01, and pKa of 8.92±0.40 . Its ChEMBL entry (CHEMBL398475) records a preclinical maximum phase, with three reported binding Ki values against two enzyme targets, indicating demonstrated biological target engagement [1].

Why Generic Substitution of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine with Tetrahydro Analogs Fails in Research and Manufacturing Workflows


The fully saturated hexahydro scaffold of 2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is chemically and functionally distinct from its closest tetrahydro analog (CAS 226386-47-6), which retains a double bond in the thiophene ring . This saturation difference alters multiple properties simultaneously: the hexahydro compound exhibits a lower topological polar surface area (37 Ų vs. 40.3 Ų), different H-bond acceptor count (1 vs. 2), and critically, a divergent storage stability profile requiring cold-chain preservation (2–8 °C) versus the room-temperature tolerance of the tetrahydro comparator . These differences directly impact synthetic planning—the hexahydro scaffold's distinct ring conformation and electronic properties influence cross-coupling reactivity at the C2 bromine position, downstream derivatization outcomes, and the physicochemical profile of final compounds. Interchanging the two without verification introduces uncontrolled variables in reaction yields, biological assay reproducibility, and supply chain logistics, as elaborated in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Against Closest Analogs


Hexahydro vs. Tetrahydro Scaffold: Topological Polar Surface Area Comparison

The fully saturated hexahydro scaffold of the target compound yields a topological polar surface area (TPSA) of 37 Ų, compared to 40.3 Ų for the tetrahydro analog 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . This 3.3 Ų reduction in TPSA, driven by the absence of the thiophene ring double bond, may confer improved passive membrane permeability for any derived lead compounds, as TPSA values below 60 Ų are generally associated with favorable oral absorption and blood-brain barrier penetration .

Scaffold differentiation Physicochemical profiling Membrane permeability

Storage Stability Divergence: Cold-Chain Dependency of the Hexahydro Scaffold

The target compound requires sealed storage at 2–8 °C, as specified by multiple suppliers . In contrast, the tetrahydro analog 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is stable at room temperature . This thermal stability differential is structurally rooted in the fully saturated hexahydro ring system, which may be more susceptible to oxidative or thermal degradation pathways absent in the partially aromatic tetrahydro scaffold.

Supply chain management Compound stability Procurement logistics

Hydrogen-Bond Acceptor Count: Implication for Target Engagement Selectivity

The target hexahydro compound possesses one H-bond acceptor (the pyridine nitrogen), whereas the tetrahydro analog 2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has two H-bond acceptors (pyridine nitrogen plus the thiophene sulfur acting as a weak acceptor) . This difference modulates the hydrogen-bonding pharmacophore of any derived inhibitor series. Importantly, the ChEMBL database records three binding Ki values for the target compound against two distinct enzyme targets with a preclinical maximum phase, confirming that the scaffold does engage biological targets in a quantifiable manner [1].

Medicinal chemistry Ligand efficiency Selectivity profiling

Synthetic Versatility at the C2 Bromine: Hexahydro vs. Tetrahydro Conformational Effects on Cross-Coupling

The C2 bromine substituent on the thieno[3,2-c]pyridine core enables transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for rapid diversification . Literature on related thieno[3,2-c]pyridine systems demonstrates that the 3-bromo-4-chlorothieno[3,2-c]pyridine precursor undergoes efficient Suzuki coupling with aryl boronic acids to yield 3-arylthieno[3,2-c]pyridine derivatives with tunable fluorescence properties, where the electronic character of the substituent directly governs quantum yield [1]. The fully saturated hexahydro scaffold of the target compound introduces a distinct ring pucker and altered electron density at C2 compared to the planar tetrahydro analog, which can shift cross-coupling reaction rates and regioselectivity.

Cross-coupling Suzuki reaction Building block utility

Molecular Weight and Physicochemical Differentiation for Library Design

The target compound (MW 220.13 Da) is a fully saturated brominated building block, whereas the non-brominated parent scaffold 4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a significantly lower molecular weight (MW 139.22 Da for the HCl salt, or approximately 103 Da for the free base) and a substantially lower boiling point (242.9±30.0 °C vs. 308.7±42.0 °C) . The 2-bromo substituent adds approximately 80 Da plus a reactive cross-coupling handle, while the hexahydro saturation adds 2 Da and alters ring conformation relative to the tetrahydro series. This positions the target compound as a mid-sized, functionally dense building block suitable for fragment elaboration strategies where both the bromine exit vector and the saturated scaffold conformation are design-critical.

Fragment-based drug discovery Lead optimization Physicochemical property triage

High-Confidence Application Scenarios for 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine Based on Differentiating Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Leveraging Low TPSA Scaffold

The measured TPSA of 37 Ų for the target compound falls well below the 60–70 Ų threshold empirically correlated with blood-brain barrier penetration [1]. Coupled with its preclinical ChEMBL target engagement data (3 Ki values across 2 enzyme targets), this scaffold is directly applicable for medicinal chemistry programs aiming to develop CNS-exposed kinase or enzyme inhibitors where the bromine handle enables rapid parallel SAR exploration via Suzuki or Buchwald coupling .

Fragment-Based Drug Discovery Requiring a Single Reactive Handle on a Saturated Heterocyclic Core

As a structurally compact building block (MW 220.13 Da, 1 H-bond donor, 1 H-bond acceptor) bearing a single bromine exit vector, the target compound fulfills fragment-like property criteria (MW < 300, HBD ≤ 3, HBA ≤ 3) while providing a robust cross-coupling anchor [1]. The saturated nature of the hexahydro scaffold offers a higher fraction of sp³-hybridized carbons (Fsp³) compared to the tetrahydro or fully aromatic analogs, which is a desirable attribute in fragment-based and lead-oriented libraries for improving clinical success rates .

Cold-Chain-Managed Custom Synthesis and Derivatization Services

For contract research organizations and in-house medicinal chemistry teams with established cold-chain logistics, the 2–8 °C storage requirement represents a manageable parameter rather than a barrier, while the scaffold's unique fully saturated architecture and bromine reactivity offer a competitive advantage in patent strategy [1]. The compound's predicted physicochemical profile (logP 2.01, pKa 8.92) supports standard salt formation and formulation strategies, making it suitable for scale-up campaigns once a lead series is identified .

Fluorescent Probe Development via C2-Aryl Derivatization

Building on the demonstrated Suzuki coupling reactivity of brominated thieno[3,2-c]pyridine systems, where the electronic nature of the introduced aryl group directly modulates fluorescence quantum yield [1], the target compound's hexahydro scaffold offers a conformationally distinct core for developing environment-sensitive fluorescent probes for cellular imaging or binding assays. The saturated ring system may reduce background fluorescence from extended conjugation, a known issue with fully aromatic fluorophore scaffolds.

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